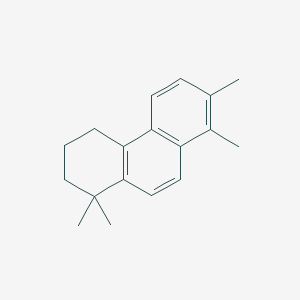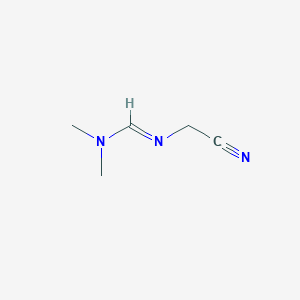
Methanimidamide, N'-(cyanomethyl)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a cyanomethyl group attached to the nitrogen atom of the methanimidamide moiety, along with two dimethyl groups. Its chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- typically involves the reaction of dimethylamine with cyanomethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- can be achieved through continuous flow processes that allow for the efficient and scalable synthesis of the compound. These processes often involve the use of automated reactors and advanced purification systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents such as amines and thiols can be used to introduce different substituents onto the cyanomethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted methanimidamide derivatives.
Applications De Recherche Scientifique
Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- has found applications in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity and its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in the development of new therapeutic agents.
Industry: Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The cyanomethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- can be compared with other similar compounds, such as:
Methanimidamide, N’-(cyanomethyl)-N,N-diethyl-: This compound has ethyl groups instead of methyl groups, which can affect its reactivity and properties.
Methanimidamide, N’-(cyanomethyl)-N,N-dipropyl-:
The uniqueness of Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts.
Propriétés
Numéro CAS |
134166-58-8 |
|---|---|
Formule moléculaire |
C5H9N3 |
Poids moléculaire |
111.15 g/mol |
Nom IUPAC |
N'-(cyanomethyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C5H9N3/c1-8(2)5-7-4-3-6/h5H,4H2,1-2H3 |
Clé InChI |
NWYJIMZYZKAACO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


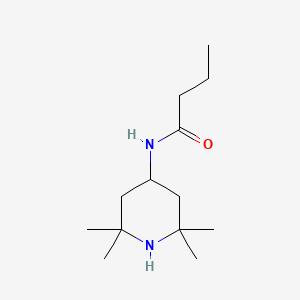
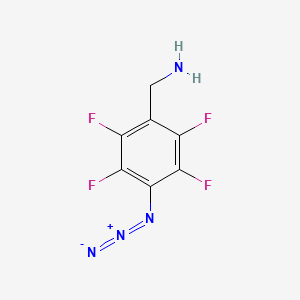
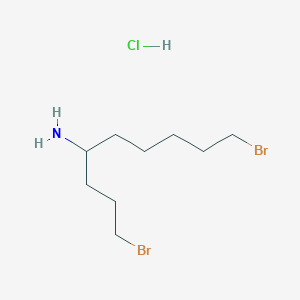
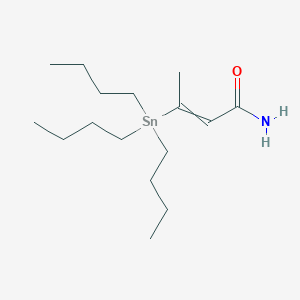
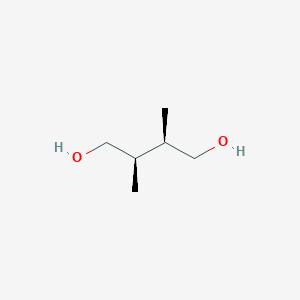


![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)
![{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14279231.png)
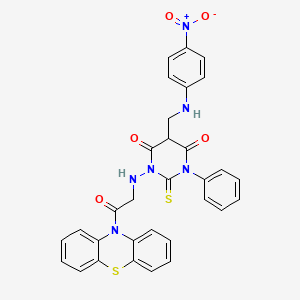
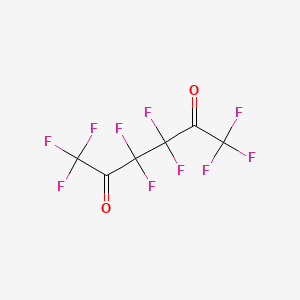
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide](/img/structure/B14279243.png)
![4-{2-[4-(Pentyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B14279248.png)
